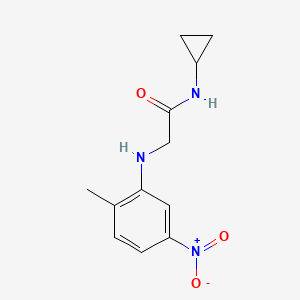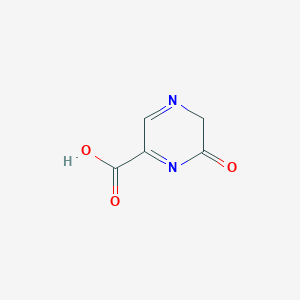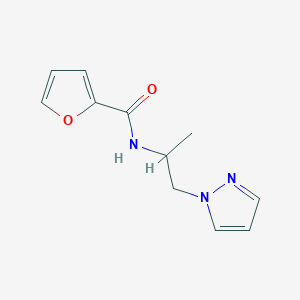
(R)-3-Amino-1-ethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-1-ethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring, which is a five-membered lactam, and an amino group attached to the third carbon. The presence of the chiral center at the third carbon makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate amino acid derivative. For instance, starting from ®-3-Amino-1-ethylbutanoic acid, cyclization can be induced under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-1-ethylpyrrolidin-2-one may involve the use of catalytic hydrogenation or enzymatic resolution to ensure the desired stereochemistry. The choice of method depends on the scale of production and the required purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Amino-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3-Amino-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which ®-3-Amino-1-ethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidinone ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
(S)-3-Amino-1-ethylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
3-Amino-1-methylpyrrolidin-2-one: A similar compound with a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological properties.
3-Amino-1-ethylpyrrolidine: Lacks the carbonyl group, leading to different chemical and biological behavior.
Uniqueness: ®-3-Amino-1-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an amino group and a carbonyl group within a five-membered ring. This combination of features makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3R)-3-amino-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-8-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
Clave InChI |
LTRSWULNHPZNJM-RXMQYKEDSA-N |
SMILES isomérico |
CCN1CC[C@H](C1=O)N |
SMILES canónico |
CCN1CCC(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)




![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

